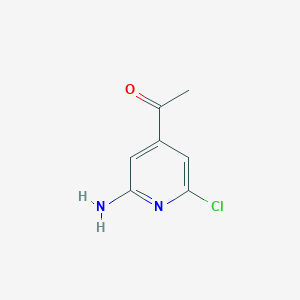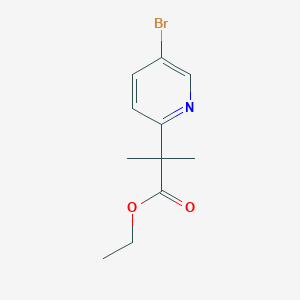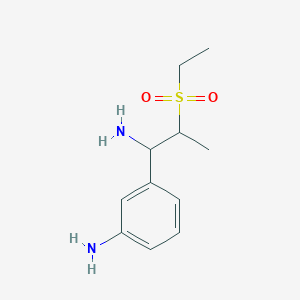
Ethyl 3-bromo-2-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8BrF3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by bromine and trifluoromethyl groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-2-(trifluoromethyl)benzoate typically involves the bromination of ethyl 2-(trifluoromethyl)benzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-2-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation to form carboxylic acids or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of ethyl 3-azido-2-(trifluoromethyl)benzoate or ethyl 3-thio-2-(trifluoromethyl)benzoate.
Reduction: Formation of 3-bromo-2-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 3-bromo-2-(trifluoromethyl)benzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting cancer and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-2-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to form strong non-covalent interactions, such as hydrogen bonds and van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Ethyl 3-bromo-2-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-4-(trifluoromethyl)benzoate: Similar structure but different position of the trifluoromethyl group, leading to different reactivity and biological activity.
Ethyl 3-chloro-2-(trifluoromethyl)benzoate: Substitution of bromine with chlorine results in different chemical properties and reactivity.
Ethyl 3-bromo-2-(difluoromethyl)benzoate: Replacement of trifluoromethyl with difluoromethyl group affects the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H8BrF3O2 |
|---|---|
Peso molecular |
297.07 g/mol |
Nombre IUPAC |
ethyl 3-bromo-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-16-9(15)6-4-3-5-7(11)8(6)10(12,13)14/h3-5H,2H2,1H3 |
Clave InChI |
SMDOXVOIEGNCLP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CC=C1)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)












![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)
